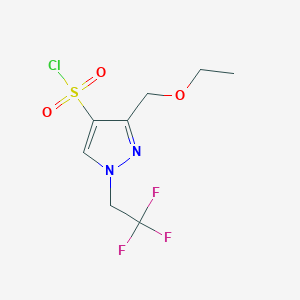![molecular formula C12H16ClN3O5S B2956396 2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzene-1-sulfonamide CAS No. 898654-44-9](/img/structure/B2956396.png)
2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is likely to be an aromatic compound containing a morpholine ring and a benzene ring linked to each other . The morpholine ring is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . The benzene ring is a six-membered ring with six carbon atoms and is aromatic .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of electron density around the nitrogen and oxygen atoms in the morpholine ring, and the benzene ring would contribute to the compound’s aromaticity .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on its exact structure and the conditions under which it is reacted. The morpholine ring might be involved in reactions with electrophiles, and the benzene ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It would likely be a solid at room temperature, and its solubility in different solvents would depend on the polarity of the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Sulfonamides, including those derived from morpholinoaniline, have been synthesized and evaluated for their antimicrobial potency. For instance, a series of new sulfonamides were synthesized from 3-fluoro-4-morpholinoaniline, a precursor compound, and demonstrated significant antimicrobial activity against various bacterial and fungal strains. The study highlighted the potential of these compounds as antifungal agents compared to their carbamate counterparts (Janakiramudu et al., 2017).
Pro-Apoptotic Effects in Cancer Cells
Another research focus is the pro-apoptotic effects of sulfonamide derivatives on cancer cells. Specific compounds bearing the sulfonamide fragment were synthesized and shown to reduce cell proliferation in various cancer cell lines, including hepatocellular, breast, and colon cancer, through the activation of pro-apoptotic genes and phosphorylation pathways (Cumaoğlu et al., 2015).
Chemical Synthesis and Reactivity
The synthesis of derivatives and their chemical reactivity also form a part of the research on these compounds. For example, various sulfonamido derivatives were prepared through reactions involving morpholine, demonstrating diverse chemical reactivity and synthesis pathways (Catsoulacos & Camoutsis, 1980).
Molecular Docking and Enzyme Inhibition
Molecular docking studies have been conducted to understand the interaction of sulfonamide derivatives with biological targets, such as enzymes. These studies help predict the affinity and orientation of the compounds at the active sites of enzymes, providing insights into their potential as enzyme inhibitors or drug candidates (Janakiramudu et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with multiple receptors , suggesting a broad-spectrum biological activity.
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in cellular processes, potentially influencing various biological activities .
Biochemical Pathways
Based on the broad biological activity of similar compounds , it can be inferred that multiple pathways could be affected, leading to downstream effects on cellular processes.
Result of Action
Given the potential broad-spectrum biological activity of similar compounds , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-morpholin-4-ylethyl)-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O5S/c13-11-2-1-10(16(17)18)9-12(11)22(19,20)14-3-4-15-5-7-21-8-6-15/h1-2,9,14H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVLZMIGUSEHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
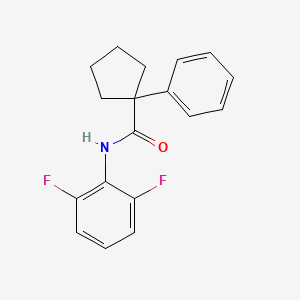
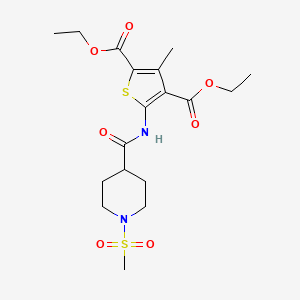
![2,5-dimethoxybenzenecarbaldehyde N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazone](/img/structure/B2956316.png)
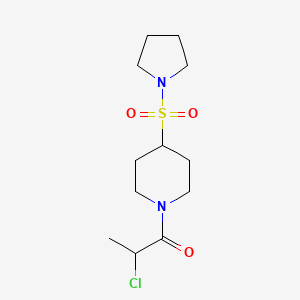

![4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol](/img/structure/B2956322.png)
![2-[3-(4-Methoxyphenyl)prop-2-enylidene]indene-1,3-dione](/img/structure/B2956323.png)
![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2956325.png)

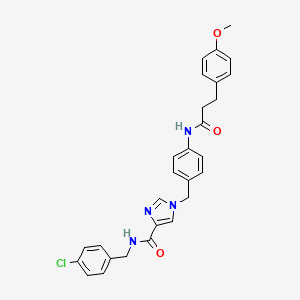
![(5Z)-5-[[5-(4-Bromophenyl)furan-2-yl]methylidene]-1-(4-methoxyphenyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2956328.png)
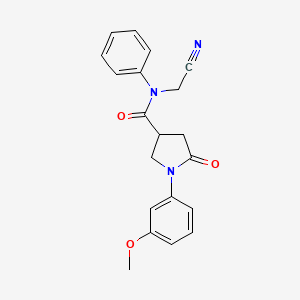
![N-(5-chloro-2-methoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2956332.png)
